molecular formula C17H15NO2 B2432284 (2E)-3-(9-ethyl-9H-carbazol-3-yl)acrylic acid CAS No. 24122-82-5

(2E)-3-(9-ethyl-9H-carbazol-3-yl)acrylic acid

Cat. No.: B2432284
CAS No.: 24122-82-5
M. Wt: 265.312
InChI Key: FMELYMHOSLTJEH-CSKARUKUSA-N
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Description

(2E)-3-(9-ethyl-9H-carbazol-3-yl)acrylic acid is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique structural properties and have been extensively studied for their applications in various fields, including optoelectronics, pharmaceuticals, and materials science. This compound features a carbazole moiety substituted with an ethyl group and an acrylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(9-ethyl-9H-carbazol-3-yl)acrylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 9-ethyl-9H-carbazole.

    Bromination: The carbazole is brominated at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.

    Heck Reaction: The brominated carbazole undergoes a Heck reaction with acrylic acid in the presence of a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100-120°C).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the acrylic acid group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.

    Substitution: The compound can participate in substitution reactions, particularly at the carbazole moiety. Electrophilic substitution reactions can introduce various functional groups at the 3-position of the carbazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or nitro compounds in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized carbazole derivatives with various substituents.

Scientific Research Applications

(2E)-3-(9-ethyl-9H-carbazol-3-yl)acrylic acid has several scientific research applications:

    Optoelectronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transporting properties.

    Pharmaceuticals: Carbazole derivatives, including this compound, are studied for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Materials Science: The compound is used in the synthesis of conducting polymers and other advanced materials with applications in sensors, batteries, and transistors.

    Biological Research: It serves as a probe in biochemical assays and studies involving enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of (2E)-3-(9-ethyl-9H-carbazol-3-yl)acrylic acid depends on its specific application:

    Optoelectronics: In OLEDs, the compound functions as an electron-transporting material, facilitating the movement of electrons through the device and enhancing its efficiency.

    Pharmaceuticals: The compound interacts with various molecular targets, such as enzymes and receptors, to exert its therapeutic effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.

    Materials Science: As a component of conducting polymers, the compound contributes to the overall conductivity and stability of the material, enabling its use in electronic devices.

Comparison with Similar Compounds

    9-ethyl-9H-carbazole: The parent compound without the acrylic acid group.

    3-(9-ethyl-9H-carbazol-3-yl)propanoic acid: A similar compound with a propanoic acid group instead of an acrylic acid group.

    3-(9-ethyl-9H-carbazol-3-yl)acrylonitrile: A compound with an acrylonitrile group instead of an acrylic acid group.

Uniqueness:

    (2E)-3-(9-ethyl-9H-carbazol-3-yl)acrylic acid: stands out due to the presence of the acrylic acid group, which imparts unique reactivity and properties. This functional group allows for additional chemical modifications and applications, particularly in the field of optoelectronics and materials science.

Properties

IUPAC Name

(E)-3-(9-ethylcarbazol-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-2-18-15-6-4-3-5-13(15)14-11-12(7-9-16(14)18)8-10-17(19)20/h3-11H,2H2,1H3,(H,19,20)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMELYMHOSLTJEH-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=CC(=O)O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=C/C(=O)O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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